Kaurenoic acid

Description

Kaurenoic acid belongs to the kaurane (B74193) class of diterpenes, characterized by a specific four-ring carbon skeleton. Its systematic name is ent-kaur-16-en-19-oic acid. Found in a variety of plant species, it has garnered attention for its role as a key intermediate in the biosynthesis of gibberellins, a class of plant hormones that regulate various developmental processes. Beyond its botanical significance, a growing body of research has unveiled a wide spectrum of pharmacological activities, making it a subject of intense study in the quest for new therapeutic agents.

The study of diterpenoids has a rich history, dating back to the early 20th century with the investigation of plant resins and extracts. A pivotal moment in this field was the discovery of gibberellins in the 1930s by Japanese scientists studying a rice disease that caused abnormal growth. This led to the isolation and characterization of gibberellic acid and other related diterpenoid hormones, laying the groundwork for understanding their crucial role in plant physiology. This early research on gibberellins was instrumental in highlighting the biosynthetic pathways of diterpenoids, where this compound was identified as a critical precursor. The broader exploration of diterpenoids has since revealed a vast and structurally diverse class of natural products with a wide array of biological activities, from antimicrobial to anticancer effects.

This compound has been the subject of numerous studies to evaluate its potential as a bioactive agent. Research has demonstrated its efficacy across several domains, including anti-inflammatory, antimicrobial, and antiparasitic activities. These properties have established this compound as a significant natural product with the potential for therapeutic applications.

Anti-inflammatory Activity:

This compound has been shown to possess notable anti-inflammatory properties. Studies have indicated its ability to inhibit the production of pro-inflammatory mediators. For instance, in lipopolysaccharide (LPS)-induced RAW264.7 macrophages, this compound dose-dependently inhibited the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) with IC₅₀ values of 51.73 µM and 106.09 µM, respectively annualreviews.org. This inhibition is associated with the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression annualreviews.org.

Antimicrobial Activity:

The antimicrobial effects of this compound have been investigated against a range of pathogens. It has demonstrated activity against Gram-positive bacteria, though its efficacy can vary depending on the specific strain. For example, its sodium salt derivative has shown promising minimum inhibitory concentration (MIC) values against various oral pathogens oup.com.

Antifungal Activity:

This compound has also exhibited antifungal properties. Research has shown its activity against various fungal species, including dermatophytes. One study reported weak to moderate effects against Trichophyton rubrum and T. mentagrophytes, with IC₅₀ values of 70.8 µg/ml and 15.5 µg/ml, respectively nih.gov.

Antiparasitic Activity:

Significant research has focused on the antiparasitic potential of this compound, particularly against protozoan parasites.

Trypanocidal Activity: this compound has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. However, its lytic effect on red blood cells has been a concern nih.govwikipedia.org. Derivatives of this compound have been synthesized to enhance its trypanocidal activity while reducing its hemolytic effects. One study found that a thiosemicarbazone derivative of this compound was significantly more active than the parent compound, with an IC₅₀ value of 2.0 µM against the epimastigote forms of T. cruzi nih.gov.

Leishmanicidal Activity: this compound has also been shown to be effective against Leishmania amazonensis, the causative agent of cutaneous leishmaniasis. It has been observed to reduce the viability of both promastigote and amastigote forms of the parasite researchgate.netdigitellinc.comchemrxiv.org. At concentrations of 50, 70, and 90 µM, this compound reduced promastigote viability by 30%, 31%, and 34%, respectively, after 24 hours of treatment researchgate.net.

The diverse biological activities of this compound are summarized in the interactive table below.

The research trajectory of this compound can be broadly categorized into several overlapping phases, reflecting the evolution of scientific interest and technological advancements.

Key Research Milestones in the Study of this compound

| Time Period | Key Research Focus | Notable Findings |

| Mid-20th Century | Isolation and Structural Elucidation | This compound was identified as a key intermediate in the biosynthesis of gibberellins, plant hormones first discovered in the 1930s. |

| Late 20th Century | Exploration of Biological Activities | Initial studies began to reveal the diverse pharmacological potential of this compound, including its antimicrobial and anti-inflammatory properties. The first total synthesis of (±)-kaurenoic acid was reported by Mori et al., providing a means to produce the compound for further study. |

| Early 21st Century | In-depth Pharmacological Investigations | A significant increase in research focused on elucidating the mechanisms of action underlying the observed biological activities. This included detailed studies on its effects on various cellular pathways and molecular targets. |

| Present Day | Synthetic Biology and Novel Applications | To address the limitations of natural sourcing, researchers are now exploring synthetic biology approaches to produce this compound in engineered microorganisms. This offers a more sustainable and controlled supply for ongoing research and potential commercial applications. The investigation of its therapeutic potential continues to expand into new areas. |

This trajectory highlights a progression from fundamental botanical and chemical studies to a more applied focus on the pharmacological and therapeutic potential of this compound, with a contemporary emphasis on sustainable production methods.

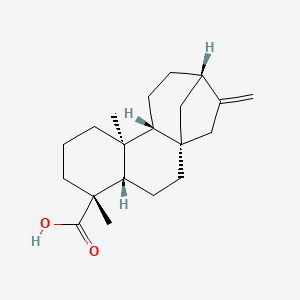

Structure

2D Structure

Properties

CAS No. |

1481688-54-3 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1S,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-13-11-20-10-7-15-18(2,16(20)6-5-14(13)12-20)8-4-9-19(15,3)17(21)22/h14-16H,1,4-12H2,2-3H3,(H,21,22)/t14-,15-,16-,18+,19+,20+/m0/s1 |

InChI Key |

NIKHGUQULKYIGE-SHAPNJEPSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@@H](C3)C(=C)C4)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Botanical Origins of Kaurenoic Acid

Traditional Korean Medicine Applications

In traditional Korean medicine, the roots of Aralia continentalis, known as "Dokwhal," have a long history of use for various ailments. koreascience.krphcog.com This plant is a significant source of kaurenoic acid. mdpi.commdpi.comjkom.org

The traditional applications of Aralia continentalis in Korean medicine include:

Pain and Inflammation: It is commonly used to alleviate pain and inflammation, including conditions like rheumatism, lumbago, and lameness. mdpi.commdpi.comphcog.com

Dental Health: Aralia continentalis has been traditionally employed for dental issues such as toothache, dental caries, and gingivitis. theferns.infonih.gov Research has shown that extracts of the plant can inhibit the growth and acid production of Streptococcus mutans, a bacterium implicated in dental caries. nih.gov

Other Uses: It has also been utilized as an analgesic for neuralgia and for inducing sweating. koreascience.krtheferns.info

Nigerian Ethnomedicine Practices

This compound has been identified in several plants used in Nigerian ethnomedicine. Two prominent examples are Annona senegalensis and Xylopia aethiopica.

Annona senegalensis (Wild Custard Apple): The root bark of this plant is used in Nigerian traditional medicine for treating infectious diseases. scispace.comnih.gov Scientific studies have confirmed the presence of this compound in the root bark and have demonstrated its antibacterial properties. scispace.comnih.gov Different parts of the plant are also used for a wide range of other conditions, including snakebites, gastritis, and male sexual impotence. phytojournal.com

Xylopia aethiopica (Negro Pepper): The fruits of this aromatic tree are widely used in Nigerian cuisine and traditional medicine. arcjournals.orgnih.gov They are employed in the treatment of various ailments, including coughs, dysentery, rheumatism, and bronchitis. arcjournals.orgresearchgate.net The powdered root is also used topically for sores and gum problems. arcjournals.org this compound is one of the major diterpenes found in the fruit, alongside xylopic acid. nih.govscite.aiarcjournals.org The plant is also used to manage postpartum complications and as a component in remedies for diabetes. arcjournals.orgdoi.org

Biosynthetic Pathways of Kaurenoic Acid

Ent-Kaurene (B36324) as a Core Precursor

The biosynthesis of kaurenoic acid begins with the tetracyclic diterpene hydrocarbon, ent-kaurene. This compound serves as the fundamental molecular scaffold that undergoes subsequent oxidative modifications. The generation of ent-kaurene itself is a critical upstream process, starting from geranylgeranyl diphosphate (B83284) (GGPP), the universal precursor for diterpenes. pnas.orgoup.com The conversion of GGPP to ent-kaurene occurs through a two-step cyclization reaction. oup.comresearchgate.netoup.com

First, the enzyme ent-copalyl diphosphate synthase (CPS) catalyzes the cyclization of the linear GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (CPP). oup.comoup.com Subsequently, ent-kaurene synthase (KS) facilitates a second cyclization of CPP to produce the tetracyclic structure of ent-kaurene. oup.comnih.gov In organisms like the moss Physcomitrella patens and higher plants, ent-kaurene is established as the direct precursor to this compound and, by extension, the entire family of gibberellins. oup.comnih.gov

Enzymatic Steps in this compound Biosynthesis

The conversion of ent-kaurene to this compound is not a single reaction but a sequential three-step oxidation process. nih.govasm.org This series of reactions targets the C19 methyl group of the ent-kaurene molecule, progressively oxidizing it to a carboxylic acid. The established intermediates in this transformation are ent-kaurenol (B36349) and ent-kaurenal. nih.govresearchgate.net

| Step | Substrate | Product |

| 1 | ent-Kaurene | ent-Kaurenol |

| 2 | ent-Kaurenol | ent-Kaurenal |

| 3 | ent-Kaurenal | ent-Kaurenoic Acid |

While ent-kaurene synthase (KS) does not directly produce this compound, its role is indispensable as it synthesizes the immediate precursor, ent-kaurene. The activity of KS involves the intricate rearrangement and cyclization of ent-copalyl diphosphate to form the kaurane (B74193) skeleton. nih.govtandfonline.com In fungi such as Gibberella fujikuroi, the CPS and KS activities are contained within a single bifunctional protein (CPS/KS). uniprot.org In contrast, these are two distinct enzymes in higher plants. tandfonline.com The production of ent-kaurene by KS is the final step in the formation of the hydrocarbon backbone before the oxidative phase leading to this compound begins.

The critical three-step oxidation of ent-kaurene to ent-kaurenoic acid is catalyzed by a single, multifunctional enzyme known as ent-kaurene oxidase (KO). nih.govasm.org This enzyme is a cytochrome P450 monooxygenase, specifically belonging to the CYP701 family. nih.govfrontiersin.org Research using expressed cDNAs from Arabidopsis thaliana (the GA3 gene) and the fungus Gibberella fujikuroi (the P450-4 gene) has conclusively demonstrated that this one enzyme sequentially catalyzes the oxidation of ent-kaurene to ent-kaurenol, then to ent-kaurenal, and finally to ent-kaurenoic acid. nih.govasm.org As a cytochrome P450-dependent enzyme, KO requires molecular oxygen and an electron donor, typically NADPH, for its catalytic activity. nih.gov

Interrelationships with Gibberellin Biosynthesis

The synthesis of ent-kaurenoic acid is a cornerstone of the gibberellin (GA) biosynthetic pathway. pnas.orgnih.gov It represents the final product of the initial phase of modifications to the diterpene hydrocarbon skeleton. Following its formation, ent-kaurenoic acid becomes the substrate for the next key enzyme in the pathway, ent-kaurenoic acid oxidase (KAO). oup.comnih.gov

KAO, another cytochrome P450 enzyme (from the CYP88A subfamily), catalyzes a further series of oxidative reactions. pnas.orgnih.govscielo.br This process begins with the hydroxylation of ent-kaurenoic acid at the C-7 position to form ent-7α-hydroxythis compound. nih.govacs.org This is followed by a mechanistically complex step involving the contraction of the B-ring from a six-membered to a five-membered ring, which extrudes carbon-7 and forms GA₁₂-aldehyde. oup.comacs.org This ring contraction is the committed step in gibberellin biosynthesis, forming the characteristic ent-gibberellane skeleton. acs.orgoup.com The aldehyde is then oxidized to a carboxylic acid, yielding GA₁₂, the first gibberellin in the pathway. nih.govresearchgate.net Therefore, the production of this compound by ent-kaurene oxidase is the essential prerequisite for the KAO-catalyzed reactions that define the gibberellin family of hormones. The entire sequence from ent-kaurene to GA₁₂ is mediated by these two distinct cytochrome P450 enzymes. pnas.orgoup.com

Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Function |

| ent-Copalyl diphosphate synthase | CPS | Catalyzes the first cyclization step from GGPP to ent-copalyl diphosphate. |

| ent-Kaurene synthase | KS | Catalyzes the second cyclization step from ent-copalyl diphosphate to ent-kaurene. |

| ent-Kaurene oxidase | KO | A cytochrome P450 enzyme that catalyzes the three-step oxidation of ent-kaurene to ent-kaurenoic acid. frontiersin.orgoup.com |

| ent-Kaurenoic acid oxidase | KAO | A cytochrome P450 enzyme that catalyzes the conversion of ent-kaurenoic acid to GA₁₂. pnas.orgnih.gov |

Chemical Synthesis and Derivatization of Kaurenoic Acid

Total Synthesis Approaches to the Kaurene Skeleton

The total synthesis of the ent-kaurene (B36324) framework, the core structure of kaurenoic acid, has been a subject of significant research, often as part of efforts to synthesize more complex kaurane (B74193) diterpenoids. The first total synthesis of (±)-kaurene was achieved in 1962. nih.gov Since then, various strategies have been developed to construct the characteristic 6,6,6,5-tetracyclic ring system. nih.govsioc-journal.cn

Recent approaches have employed innovative strategies to achieve efficiency and scalability. For instance, a total synthesis of cafestol (B1668206), a related ent-kaurene diterpene, was accomplished in 19 steps from the commercially available natural product stevioside, which shares a similar structural backbone. digitellinc.comchemrxiv.orgohiolink.edu This route provides a scalable entry to the ent-kaurene skeleton and features key steps such as early-stage dihydroxylation and a late-stage furan (B31954) ring formation. digitellinc.comchemrxiv.org Another strategy highlights the extraction of ent-kaurenoic acid from sunflowers and its subsequent conversion to cafestol in 14 steps. digitellinc.comchemrxiv.org

Diversity-oriented synthesis strategies have been utilized to complete the total synthesis of several ent-kaurene natural products. sioc-journal.cn One such approach developed an asymmetric Diels-Alder reaction to construct the AB-ring system of the ent-kaurene framework. sioc-journal.cn Using Cu(OTf)2 as a Lewis acid and an oxazoline (B21484) chiral ligand, the AB-ring skeleton was constructed with a 65% yield. sioc-journal.cn Convergent strategies have also been employed, for example in the synthesis of principinol D, a rearranged kaurane diterpenoid. nih.gov This approach involves the late-stage coupling of two complex fragments to assemble the core skeleton. nih.gov Such convergent methods are powerful for creating structural analogs for further investigation. nih.gov

Semi-synthetic Modifications of this compound

The natural abundance of this compound from sources like Mikania glomerata and Copaifera species makes it an attractive starting material for the synthesis of new derivatives. nih.govnih.gov Modifications typically target the C-19 carboxylic acid or the C16-C17 exocyclic double bond to produce a range of derivatives, including amides, amines, oximes, and esters. nih.govscielo.br

Amide derivatives of this compound are commonly synthesized by first activating the carboxylic acid at the C-19 position. scielo.br A standard procedure involves converting this compound into its unstable acid chloride. scielo.br One method to achieve this while preserving the exocyclic double bond involves using triphenylphosphine (B44618) and carbon tetrachloride, avoiding harsher reagents like thionyl chloride. scielo.br The resulting acid chloride is then reacted with a primary or secondary amine to yield the corresponding amide. scielo.br

Another common coupling method employs reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt) in a solvent such as dimethylformamide (DMF). thieme-connect.commdpi.com In a typical procedure, this compound is dissolved with 4-dimethylaminopyridine (B28879) (DMAP), followed by the addition of EDCI, HOBt, and the desired amine to form the amide bond. mdpi.com

| Starting Material | Reagents | Amine | Product |

| This compound | 1. Triphenylphosphine, CCl4; 2. Amine | Pyrrolidine | ent-kaur-16-en-19-oyl-pyrrolidine |

| This compound | 1. Triphenylphosphine, CCl4; 2. Amine | Piperidine | ent-kaur-16-en-19-oyl-piperidine |

| This compound | EDCI, HOBt, DMAP | Various amines | General amide derivatives |

| 15-Hydroxythis compound | RNH2, DCC, HOBt | Various amines | Amide derivatives (4a-4d) thieme-connect.com |

This table presents generalized reaction schemes for amide synthesis based on described methodologies. scielo.brthieme-connect.commdpi.com

Amine derivatives of this compound are typically prepared through the reduction of the corresponding amides. scielo.brscielo.br A successful method for this reduction utilizes diisobutylaluminium hydride (DIBAL-H). scielo.brscielo.br The amide is dissolved in a dry solvent like tetrahydrofuran (B95107) (THF), cooled, and treated with DIBAL-H. scielo.br After the reaction, the excess reagent is quenched to yield the amine. scielo.br

The resulting amines can be converted into their hydrochloride salts to improve properties such as solubility. scielo.brbiorxiv.orgresearchgate.net This is achieved by treating a solution of the amine in a dry solvent, such as dichloromethane (B109758) (CH2Cl2), with gaseous hydrochloric acid. scielo.brresearchgate.net The HCl gas can be generated in situ from the reaction of sulfuric acid and sodium chloride. scielo.brresearchgate.net This straightforward acid-base reaction yields the corresponding hydrochloride salt. nih.govscielo.br

| Precursor | Reagents | Product | Reference |

| ent-kaur-16-en-19-oyl-amides | DIBAL-H in THF | ent-kaur-16-en-19-amines | scielo.brscielo.br |

| ent-kaur-16-en-19-amines | Gaseous HCl in CH2Cl2 | ent-kaur-16-en-19-amine hydrochlorides | scielo.brresearchgate.net |

This table summarizes the synthesis of amine and hydrochloride derivatives.

The synthesis of oxime derivatives from this compound is a multi-step process that involves modification of both the C-19 carboxyl group and the C-16 exocyclic double bond. scielo.brresearchgate.net The general synthetic sequence begins with the esterification of the carboxylic acid, followed by modifications at C-16, and finally the formation of the oxime. scielo.brresearchgate.net

The route proceeds as follows:

Esterification: this compound is first converted to its methyl ester, for example, by treatment with diazomethane (B1218177) in ethyl ether. scielo.br

Ketone Formation: The exocyclic double bond of the methyl ester is transformed into a ketone. This can be achieved via ozonolysis, where the double bond is cleaved to form a norketone at C-16. nih.gov

Oxime Formation: The resulting ketone is then reacted with hydroxylamine (B1172632), which yields a mixture of the two possible geometric isomers of the oxime (Z and E). scielo.br

An alternative pathway involves first reducing the methyl ester to the corresponding alcohol (ent-kaur-16-en-19-ol), followed by transformation into the norketone and subsequent reaction with hydroxylamine to produce the oxime derivatives. scielo.brresearchgate.net

| Intermediate | Reagents | Product | Reference |

| Methyl ent-kaur-16-en-19-oate | 1. Ozonolysis; 2. Hydroxylamine | Methyl ent-16Z-oxime-17-norkauran-19-oate and Methyl ent-16E-oxime-17-norkauran-19-oate | scielo.br |

| ent-kaur-16-en-19-ol | 1. Ozonolysis; 2. Hydroxylamine | ent-16Z-oxime-17-norkauran-19-ol and ent-16E-oxime-17-norkauran-19-ol | scielo.br |

This table outlines the key steps and intermediates in the synthesis of oxime derivatives.

Esterification of the C-19 carboxylic acid of this compound is a common and straightforward modification. Several methods have been developed to synthesize a variety of alkyl and benzyl (B1604629) esters. scienceopen.comscielo.br

A simple and effective method for preparing kauranic esters involves the alkylation of this compound with an appropriate alkyl halide (such as ethyl bromide or benzyl bromide) in the presence of a base like potassium hydroxide (B78521) (KOH) in acetone. nih.govscienceopen.comscielo.br This approach provides good yields under mild conditions and avoids the need for strictly anhydrous environments. nih.govscienceopen.com Another method involves reacting this compound with diazomethane to produce the methyl ester. scielo.br Additionally, ester derivatives have been obtained from 15-oxo-kaurenoic acid by reacting it with a bromo-alkane (BrR) in the presence of potassium carbonate (K2CO3) and potassium iodide (KI) in DMF. thieme-connect.com

| This compound Derivative | Reagents | Product Type | Reference |

| This compound | Alkyl halide, KOH, Acetone | Alkyl and Benzyl esters | scienceopen.comscielo.br |

| This compound | Diazomethane, Ethyl ether | Methyl ester | scielo.br |

| 15-Oxo-kaurenoic acid | BrR, K2CO3, KI, DMF | Ester derivatives | thieme-connect.com |

| This compound | Methanol, H2SO4 | ent-16α-methoxykauran-19-oic acid | unesp.br |

This table summarizes various methods for the preparation of this compound esters.

This compound is a hydrophobic compound, which can limit its study in aqueous biological media. biorxiv.orgresearchgate.net To address this, a water-soluble sodium salt derivative can be synthesized. biorxiv.orgresearchgate.net The preparation is a simple acid-base reaction where this compound is treated with a sodium base, such as sodium hydroxide or sodium bicarbonate. This reaction deprotonates the carboxylic acid group at C-19, forming the sodium carboxylate salt, referred to as sodium kaurenoate (KA-Na). researchgate.netfrontiersin.org This modification significantly increases the water solubility of the compound, facilitating its use in various experimental settings. biorxiv.orgresearchgate.net

Hybrid Compound Development

The strategic combination of a bioactive natural product with another pharmacologically active scaffold to create a single hybrid molecule is a promising approach in drug discovery. This technique aims to develop novel compounds with potentially enhanced efficacy, improved selectivity, or a broader spectrum of activity. In the context of this compound, its diterpenoid framework has been utilized as a starting point for the synthesis of various hybrid compounds.

This compound-Triazole Hybrids

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its appeal lies in its chemical stability, and its ability to act as a rigid linker and engage in hydrogen bonding and dipole-dipole interactions. The triazole moiety is often considered a bioisostere of the amide bond, meaning it can mimic the spatial arrangement and electronic properties of an amide group, which is a common functional group in biologically active molecules. idsi.mdacs.orgnih.gov The synthesis of this compound-triazole hybrids typically involves the use of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netscienceopen.comresearchgate.netbeilstein-journals.org This reaction is highly efficient and regioselective, yielding 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgrsc.org

The general synthetic strategy involves modifying the this compound molecule to introduce either a terminal alkyne or an azide (B81097) group. This functionalized this compound derivative is then reacted with a corresponding azide or alkyne partner to form the triazole ring. scienceopen.comresearchgate.net For instance, kauranoid terminal alkynes can be prepared from this compound and subsequently reacted with various azides through a Cu(I)-catalyzed cycloaddition to generate a library of hybrid molecules. researchgate.netscienceopen.comresearchgate.netscielo.br

In one study, researchers synthesized a series of hybrid kauranoid molecules incorporating a 1,2,3-triazole-1,4-disubstituted moiety with the goal of enhancing the antimalarial activity of this compound. researchgate.netscienceopen.comscielo.br The synthesis involved preparing kauranoid terminal alkynes from this compound, which were then subjected to a Cu(I)-catalyzed cycloaddition with different azides. scienceopen.comresearchgate.net This approach led to the creation of nine new hybrid kauranoid-1,2,3-triazole derivatives. researchgate.net However, the resulting hybrid compounds exhibited significantly lower antimalarial activity compared to the parent this compound. researchgate.net

Another approach to creating this compound-triazole hybrids involves the functionalization of the ent-kauranic framework through radical hydroazidation. idsi.md This method allows for the one-step introduction of an azide group into the molecule, which can then be converted to a triazole via a click reaction with various alkynes. idsi.md This strategy offers a flexible pathway for generating a diverse range of triazole-containing derivatives for structure-activity relationship (SAR) studies. idsi.md

While the initial attempts to improve the antimalarial activity of this compound through the formation of triazole hybrids were not successful, these studies have laid the groundwork for further exploration of this class of compounds. The versatility of click chemistry allows for the introduction of a wide array of substituents on the triazole ring, which could potentially lead to the discovery of new derivatives with desirable biological properties. taylorandfrancis.com For example, one C19 this compound-triazole derivative demonstrated moderate antimalarial activity with an IC50 value of 53 μM and a high selectivity index of 774. frontiersin.orgnih.gov

The research into this compound-triazole hybrids highlights a key aspect of medicinal chemistry: the modification of natural products to explore new chemical space and potentially overcome limitations of the parent compound. Although the initial biological activities of these specific hybrids were not always superior to the starting material, the synthetic strategies developed provide valuable tools for the continued investigation of this compound derivatives.

Table 1: Examples of Synthesized this compound-Triazole Hybrids and their Reported Biological Activity

| Compound | Synthetic Approach | Key Findings | Reference |

| C19 this compound-triazole D9 | Click Chemistry | Moderate antimalarial activity (IC50 = 53 μM), high selectivity (SI = 774). | frontiersin.orgnih.gov |

| Kauranoid-1,2,3-triazole derivatives | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Products were much less active than the starting diterpene acids against P. falciparum. | researchgate.net |

| Hybrid kaurenoid terpenes and 1,2,3-triazoles | Huisgen's cycloaddition | Hybrids showed poor antimalarial activity and higher toxicity compared to chloroquine. Introduction of a 3-pyridine ring on the triazole showed the best potency. | taylorandfrancis.com |

| ent-Kauranic derivatives with triazole fragments | Radical hydroazidation followed by click chemistry | A two-step sequence involving hydroboration-azidation and subsequent click reaction with alkynes was established for functionalization. | idsi.md |

Advanced Analytical Methodologies for Kaurenoic Acid

Spectroscopic Characterization Methods

Fourier Transform Infrared (FTIR-ATR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a powerful non-destructive technique for the characterization of kaurenoic acid. This method provides information about the functional groups present in the molecule, offering a unique spectral fingerprint.

In the analysis of this compound, the FTIR-ATR spectrum reveals characteristic absorption bands corresponding to its molecular structure. researchgate.netbiorxiv.org Key spectral features include a broad band associated with the O-H stretching of the carboxylic acid group. Additionally, the spectrum shows sharp peaks corresponding to the C-H stretching of the alkane and alkene groups. The presence of a carbonyl group (C=O) from the carboxylic acid is confirmed by a strong absorption band. Furthermore, the C=C stretching of the exocyclic double bond is also observable. scielo.br

A comparison of this compound produced through synthetic biology (S-KA) and a commercial standard (G-KA) using FTIR-ATR has shown identical spectral profiles, confirming the structural integrity of the synthetically derived compound. researchgate.net The IR spectrum of methyl ent-17-oxokauran-19-oate, a derivative of this compound, displays a characteristic C-H stretching band of the aldehyde group at 2701 cm⁻¹. scielo.br

Table 1: Characteristic FTIR-ATR Peaks for this compound Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound |

|---|---|---|

| C-H stretch (aldehyde) | 2701 | Methyl ent-17-oxokauran-19-oate |

| C=O stretch | 1724 | Methyl kaur-16-en-19-oate |

| C=C stretch | 1656 | Methyl kaur-16-en-19-oate |

| O-H stretch | 3064 | Methyl kaur-16-en-19-oate |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal properties of materials. wikipedia.org It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This method is valuable for determining the melting point, purity, and polymorphic forms of a compound like this compound. sgs-institut-fresenius.de

Physicochemical characterization of this compound has been conducted using DSC to compare the thermal behavior of synthetically produced this compound with commercially available standards. researchgate.netbiorxiv.org DSC analysis reveals endothermic and exothermic processes, such as melting and crystallization. sgs-institut-fresenius.de For this compound, a sharp endothermic peak is typically observed, corresponding to its melting point. The precise temperature and enthalpy of this transition can provide insights into the purity and crystalline nature of the sample. Studies have utilized DSC to confirm the identity and purity of both synthetically derived and naturally sourced this compound. researchgate.netbiorxiv.orgresearchgate.netresearchgate.net

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. The crystalline nature of this compound makes it amenable to XRD analysis, which provides detailed information about its crystal lattice and molecular conformation.

The structure of this compound and its derivatives has been unequivocally determined using single-crystal X-ray diffraction. researchgate.net This technique was employed to characterize the solid-state structure of (μ4-oxo)-hexakis(μ2-kaurenate)-tetra-zinc(II), a metal cluster derived from this compound. researchgate.net Furthermore, XRD has been used to confirm the stereochemistry of derivatives, such as the exclusive formation of the ent-16β,17-epoxide from the epoxidation of methyl kaur-16-en-19-oate. scielo.br The anticonvulsant compound isolated from Annona senegalensis, identified as kaur-16-en-19-oic acid, was also characterized by X-ray crystallography. chemfaces.com This analytical method is crucial for establishing the absolute configuration and solid-state packing of this compound and its derivatives, which is fundamental for structure-activity relationship studies.

Quantitative Analysis in Complex Biological and Botanical Matrices

The accurate quantification of this compound in complex matrices such as plant extracts and herbal preparations is essential for quality control and standardization. Various analytical methods have been developed for this purpose, with High-Performance Liquid Chromatography (HPLC) being one of the most widely used techniques.

Quantification in Plant Extracts and Tinctures

Several studies have focused on developing and validating HPLC methods for the quantification of this compound in plant extracts and tinctures. A rapid and reliable HPLC-QqQ-MS/MS method was developed for the identification and quantification of this compound in extract, tincture, and syrup of Mikania glomerata. scielo.brresearchgate.net This method proved to be simpler and faster than previous methods, as it does not require extensive sample preparation. scielo.br The quantification was performed using a standard addition calibration curve, and the concentrations found were 0.19 mg/mL in the commercial extract and 0.93 mg/mL in the tincture. scielo.brresearchgate.net

Another study reported the quantitative determination of this compound and grandiflorenic acid in the aerial parts of Wedelia paludosa by an isocratic RP-HPLC method with UV detection. scielo.brresearchgate.net The amount of this compound was found to be 0.85 ± 0.08%. scielo.brresearchgate.net Similarly, a reversed-phase HPLC method was developed to determine the content of this compound, along with other diterpenoids, in the roots of Aralia cordata. koreascience.kr The content of this compound in samples from various district markets ranged from 1.09 to 5.43 mg/g. koreascience.kr

Table 2: Quantification of this compound in Plant Extracts and Tinctures

| Plant Species | Matrix | Method | This compound Concentration |

|---|---|---|---|

| Mikania glomerata | Commercial Extract | HPLC-QqQ-MS/MS | 0.19 mg/mL |

| Mikania glomerata | Tincture | HPLC-QqQ-MS/MS | 0.93 mg/mL |

| Wedelia paludosa | Aerial Parts | RP-HPLC-UV | 0.85 ± 0.08% |

| Aralia cordata | Roots | RP-HPLC-UV | 1.09 - 5.43 mg/g |

Quantification in Herbal Preparations

The quantification of this compound is also crucial for the quality control of herbal medicines. An HPLC-QqQ-MS/MS method was successfully applied to quantify this compound in commercially available guaco syrups. scielo.brscielo.br In one syrup (Syrup B), the concentration was found to be 3.00 x 10⁻³ mg/mL, while in another (Syrup A), the concentration was below the detection limit. scielo.brresearchgate.net This highlights the importance of sensitive analytical methods for ensuring the consistency of bioactive compounds in herbal products.

Furthermore, a stability-indicating HPLC-PDA method was developed and validated for the determination of this compound in spray-dried extracts of Sphagneticola trilobata. thegoodscentscompany.comacs.org This demonstrates the applicability of HPLC for monitoring the stability of this compound in processed herbal materials. The development of such validated analytical methods is a critical step towards the standardization and quality assurance of herbal preparations containing this compound. researchgate.net

Pharmacological Investigations of Kaurenoic Acid in Pre Clinical Models

Anti-inflammatory Activities

Kaurenoic acid, a diterpene found in various plant species, has been the subject of numerous pharmacological investigations in pre-clinical models, revealing significant anti-inflammatory properties. nih.govmdpi.com These studies have explored its mechanisms of action at a molecular level, demonstrating its ability to modulate key pathways involved in the inflammatory response. The compound's effects have been observed in both in vitro cellular models and in vivo models of acute and chronic inflammation.

Inhibition of Prostaglandin (B15479496) E2 (PGE2) Release

This compound has been shown to effectively inhibit the release of Prostaglandin E2 (PGE2), a key mediator of inflammation responsible for processes like vasodilation, fever, and pain. researchgate.net In studies utilizing lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound demonstrated a concentration-dependent inhibition of PGE2 production. nih.govnih.gov The half-maximal inhibitory concentration (IC50) for PGE2 release was determined to be 106.09 (±0.27) μM. nih.gov This inhibition is a crucial aspect of its anti-inflammatory profile, as overproduction of PGE2 is linked to the classic signs of inflammation. researchgate.net The mechanism behind this inhibition is partly attributed to its effect on the cyclooxygenase enzymes that synthesize prostaglandins (B1171923). nih.gov

Modulation of Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) Expression

A primary mechanism for the anti-inflammatory action of this compound is its ability to downregulate the expression of pro-inflammatory enzymes, specifically Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.govnih.gov In inflammatory states, such as those induced by LPS in macrophage cell lines, the expression of both COX-2 and iNOS is significantly increased. acs.orgcolab.ws this compound treatment has been found to suppress the expression of both of these proteins at the molecular level in LPS-stimulated RAW264.7 macrophages. nih.govnih.gov This inhibitory action on COX-2 and iNOS expression is a key factor in its ability to reduce the production of their respective products, prostaglandins and nitric oxide, which are critical mediators of the inflammatory cascade. nih.govnih.gov

Suppression of Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, TNF-α)

This compound has demonstrated a notable capacity to suppress the production of key pro-inflammatory cytokines. These signaling molecules, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), are central to initiating and sustaining inflammatory responses. nih.govscielo.br In pre-clinical studies using a lipopolysaccharide (LPS)-induced mouse inflammation model, treatment with this compound resulted in reduced levels of IL-1β, IL-6, and TNF-α. nih.govmdpi.com Further in vitro investigations with bone marrow-derived macrophages (BMDM) showed that a nanostructured lipid carrier formulation of this compound reduced the secretion of IL-1β and TNF-α. nih.gov Similarly, studies on LPS-stimulated macrophages confirmed that this compound treatment down-regulated the production of TNF-α, IL-6, and IL-1β. nih.gov

Attenuation of Inflammatory Responses in in vitro Macrophage Models (e.g., LPS-stimulated RAW264.7)

The murine macrophage cell line RAW264.7, when stimulated with lipopolysaccharide (LPS), serves as a standard in vitro model for studying inflammation. tandfonline.commdpi.com this compound has been extensively evaluated in this model, where it consistently attenuates inflammatory responses. nih.gov It dose-dependently inhibits the production of nitric oxide (NO) and the release of prostaglandin E2 (PGE2). nih.govnih.gov The IC50 value for NO production inhibition was found to be 51.73 (±2.42) μM. nih.gov This effect is directly linked to its ability to suppress the expression of the iNOS and COX-2 proteins. nih.govnih.gov Furthermore, this compound has been observed to inhibit the LPS-induced activation of the nuclear factor-κB (NF-κB) signaling pathway, a critical transcriptional regulator of many inflammatory genes. nih.gov

Table 1: Inhibitory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages

| Parameter | Effect | IC50 Value (μM) | Reference |

|---|---|---|---|

| Nitric Oxide (NO) Production | Inhibition | 51.73 (±2.42) | nih.gov |

| Prostaglandin E2 (PGE2) Release | Inhibition | 106.09 (±0.27) | nih.gov |

| iNOS Protein Expression | Suppression | Not Reported | nih.gov |

| COX-2 Protein Expression | Suppression | Not Reported | nih.gov |

| NF-κB Activation | Inhibition | Not Reported | nih.gov |

Anti-inflammatory Effects in Acetic Acid-Induced Colitis Models

The anti-inflammatory potential of this compound has been confirmed in in vivo models of inflammatory bowel disease. researchgate.net In a rat model where colitis was induced by the intracolonic administration of acetic acid, this compound treatment demonstrated significant protective effects. researchgate.netnih.gov Oral and rectal administration of this compound led to a marked reduction in the macroscopic damage score of the colon, with reductions of 42% and 52%, respectively. nih.gov It also decreased the wet weight of the damaged colon tissue. nih.gov Biochemically, the treatment resulted in a two- to three-fold reduction in myeloperoxidase (MPO) activity, which is an indicator of neutrophil infiltration into the inflamed tissue. nih.gov Additionally, a significant decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, was observed in the colon tissue, indicating a reduction in oxidative stress associated with inflammation. researchgate.netnih.gov Microscopic analysis further revealed a marked decrease in inflammatory cell infiltration and submucosal edema in the colons of rats treated with the compound. nih.gov

Table 2: Effects of this compound in Acetic Acid-Induced Colitis in Rats

| Parameter | Route of Administration | Observed Effect | Reference |

|---|---|---|---|

| Gross Damage Score | Oral | 42% reduction | nih.gov |

| Gross Damage Score | Rectal | 52% reduction | nih.gov |

| Wet Weight of Damaged Colon | Oral | 32% reduction | nih.gov |

| Wet Weight of Damaged Colon | Rectal | 39% reduction | nih.gov |

| Myeloperoxidase (MPO) Activity | Oral/Rectal | Two- to three-fold reduction | nih.gov |

| Malondialdehyde (MDA) Levels | Oral/Rectal | Marked decrease | researchgate.netnih.gov |

| Inflammatory Cell Infiltration | Oral/Rectal | Marked diminution | nih.gov |

Reduction of Inflammation in Carrageenan-Induced Paw Edema Models

The carrageenan-induced paw edema model is a standard method for screening the acute anti-inflammatory activity of compounds. This compound has been shown to be effective in this model. nih.govnih.gov When administered to mice, this compound dose-dependently reduced the swelling of the paw induced by carrageenan injection. nih.gov At 5 hours post-induction, it reduced paw swelling by up to 34.4%. nih.gov Another study reported a dose-related anti-inflammatory effect, with an ED50 of 83.37 ± 0.29 mg/kg. nih.gov This effect demonstrates the compound's ability to inhibit the acute inflammatory response in a live animal model. nih.gov

Antineoplastic Activities in in vitro and Pre-clinical in vivo Models

This compound, a naturally occurring diterpenoid, has demonstrated notable antineoplastic activities in various preclinical cancer models. cabidigitallibrary.org Its anticancer effects are attributed to a multifaceted mechanism of action that involves the induction of programmed cell death, modulation of the cell cycle, and the promotion of cellular stress pathways within tumor cells. These activities have been observed in a range of cancer cell lines, including those of the breast, colon, and leukemia. scielo.br

Induction of Caspase-Dependent Apoptosis (Caspase-3, Caspase-8, Caspase-7)

This compound has been shown to be a potent inducer of apoptosis in cancer cells through a caspase-dependent pathway. researchgate.net This process involves the activation of a cascade of cysteine proteases known as caspases, which are central to the execution of programmed cell death. thermofisher.com

Studies have demonstrated that treatment with this compound leads to the activation of key initiator and executioner caspases. Specifically, the activation of caspase-8, an initiator caspase in the extrinsic apoptotic pathway, has been observed. geneticsmr.orgresearchgate.net The activation of caspase-8 can, in turn, trigger the activation of downstream executioner caspases. mdpi.com

Furthermore, this compound treatment has been shown to increase the enzymatic activities of caspase-3 and caspase-9. researchgate.netmdpi.com Caspase-3 and caspase-7 are executioner caspases that cleave a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. thermofisher.com The involvement of caspase-3 is particularly significant, as its cleavage is a critical step in the apoptotic process. mdpi.com In breast cancer cells, this compound has been observed to induce the time-dependent cleavage of both caspase-3 and caspase-9. mdpi.com The essential role of caspases in this compound-induced apoptosis is underscored by the finding that pan-caspase inhibitors, such as Z-VAD-FMK, can suppress this cell death program. mdpi.comnih.gov

Table 1: Effect of this compound on Caspase Activity

| Cell Line | Caspase(s) Activated | Observed Effect | Reference |

|---|---|---|---|

| MDA-MB-231 | Caspase-3, Caspase-9 | Time-dependent cleavage | mdpi.com |

| MCF-7 | Caspase-3, Caspase-9 | Time-dependent cleavage | mdpi.com |

| U87 | Caspase-3, Caspase-8 | Increased gene expression | researchgate.net |

| RAW 264.7 | Caspase-3, Caspase-8, Caspase-9 | Increased enzymatic activity | researchgate.net |

Modulation of Cell Cycle Checkpoint Regulatory Proteins (e.g., ATM, MYC, CHK2, TP53, CCND1, BCL2)

This compound exerts its antineoplastic effects in part by modulating the expression and activity of key proteins that regulate cell cycle checkpoints. The cell cycle is a tightly controlled process, and its dysregulation is a hallmark of cancer. Checkpoint proteins ensure the fidelity of cell division by halting the cycle in response to cellular stress, such as DNA damage. mdpi.com

In response to DNA damage, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates downstream targets like CHK2 (Checkpoint Kinase 2) and the tumor suppressor protein TP53 (p53). embopress.orgyoutube.com This signaling cascade can lead to cell cycle arrest, allowing time for DNA repair, or if the damage is too severe, induce apoptosis. youtube.com this compound has been implicated in the activation of the ATM/Chk2/p53 signaling pathway. oncotarget.com The activation of p53 can transcriptionally regulate a host of target genes, including those involved in apoptosis. thermofisher.com

Furthermore, this compound has been shown to influence the expression of proteins that are critical for cell cycle progression and survival. For instance, it can affect the levels of cyclins, such as CCND1 (Cyclin D1), which are essential for progression through the G1 phase of the cell cycle. The anti-apoptotic protein BCL2 (B-cell lymphoma 2), which plays a crucial role in preventing mitochondrial-mediated apoptosis, is another target. By downregulating the expression of pro-survival proteins like BCL2, this compound can shift the cellular balance towards apoptosis. youtube.com The oncogene MYC, which drives cell proliferation and growth, is another key regulatory protein that can be modulated by anticancer agents.

Induction of Endoplasmic Reticulum (ER) Stress via PERK-ATF4-CHOP Axis

A significant mechanism underlying the anticancer activity of this compound is the induction of endoplasmic reticulum (ER) stress. mdpi.com The ER is a critical organelle for protein folding and calcium homeostasis. An accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network aimed at restoring ER function. frontiersin.org However, prolonged or overwhelming ER stress can lead to apoptosis. mdpi.com

This compound treatment has been shown to activate a key branch of the UPR, the PERK-ATF4-CHOP signaling axis. mdpi.comnih.gov Upon ER stress, the ER-resident kinase PERK (Protein Kinase RNA-like Endoplasmic Reticulum Kinase) becomes activated and phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). frontiersin.org This leads to a general attenuation of protein synthesis but selectively enhances the translation of Activating Transcription Factor 4 (ATF4). frontiersin.org ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor CHOP (C/EBP Homologous Protein). mdpi.comfrontiersin.org

Studies have demonstrated that this compound treatment increases the levels of phosphorylated PERK (p-PERK), ATF4, and CHOP in cancer cells. mdpi.com The crucial role of this pathway in this compound-induced apoptosis is highlighted by the fact that the loss of PERK or CHOP function inhibits this process. mdpi.comnih.gov Furthermore, co-treatment with an ER stressor like thapsigargin (B1683126) synergistically enhances this compound-induced apoptosis. mdpi.comnih.gov This indicates that the induction of ER stress is a key event in the cytotoxic action of this compound.

Promotion of Oxidative Stress through NADPH Oxidase 4 (NOX4) and Reactive Oxygen Species (ROS) Production

This compound has been found to induce oxidative stress in cancer cells by stimulating the production of reactive oxygen species (ROS). mdpi.comnih.gov ROS are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids at high concentrations, ultimately leading to cell death. mdpi.com

A key source of ROS production stimulated by this compound is the enzyme NADPH oxidase 4 (NOX4). mdpi.comnih.gov NADPH oxidases are membrane-bound enzymes that transfer electrons from NADPH to molecular oxygen to produce superoxide (B77818) anions, which are then converted to other ROS. mdpi.com NOX4 has been implicated in various pathological processes, including fibrosis and cancer. nih.gov

Research has shown that this compound treatment leads to an increase in intracellular ROS levels in cancer cells. mdpi.com The involvement of NOX4 in this process is supported by evidence that knockdown of NOX4 suppresses this compound-induced ROS production and subsequent ER stress-mediated apoptosis. mdpi.comnih.gov Furthermore, the use of antioxidants can inhibit the cytotoxic effects of this compound, further confirming the critical role of oxidative stress in its mechanism of action. mdpi.comnih.gov

Upregulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

This compound has been identified as a novel activator of Peroxisome Proliferator-Activated Receptor γ (PPARγ). mdpi.comnih.gov PPARγ is a nuclear receptor and transcription factor that plays a significant role in regulating various cellular processes, including inflammation and cancer. mdpi.comresearchgate.net

Activation of PPARγ has been shown to exert antitumor effects, including the inhibition of tumor growth, angiogenesis, and metastasis. mdpi.com PPARγ agonists have been demonstrated to mediate tumor suppression by binding to peroxisome proliferator response elements (PPREs) on the promoters of target genes. mdpi.com

Studies have shown that this compound treatment upregulates the expression of PPARγ in cancer cells. mdpi.comresearchgate.net This upregulation is associated with the anticancer effects of this compound. For instance, in radioresistant breast cancer cells, this compound combined with radiation was able to overcome radioresistance by upregulating PPARγ. nih.gov This effect was diminished when PPARγ was knocked down, indicating its crucial role in the observed synergism. nih.gov

Modulation of Epithelial–Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, N-cadherin, Vimentin)

This compound has been shown to modulate the expression of key markers involved in the epithelial–mesenchymal transition (EMT), a cellular process that is critical for cancer progression and metastasis. nih.gov EMT is characterized by the loss of epithelial characteristics and the acquisition of a mesenchymal phenotype, which allows cancer cells to become more motile and invasive. mdpi.com

A hallmark of EMT is the "cadherin switch," which involves the downregulation of E-cadherin and the upregulation of N-cadherin. mdpi.com E-cadherin is a transmembrane protein that is crucial for maintaining cell-cell adhesion and the integrity of epithelial tissues. mdpi.com Its loss is a key event in the initiation of EMT. mdpi.com Conversely, N-cadherin is a mesenchymal marker that promotes cell motility and invasion. mdpi.com Vimentin (B1176767) is another key mesenchymal marker that is upregulated during EMT. mdpi.com

In the context of radioresistant breast cancer cells, this compound, in combination with radiation, has been found to modulate these EMT markers. nih.gov This modulation is associated with the overcoming of radioresistance. nih.gov The observed changes in E-cadherin, N-cadherin, and vimentin expression suggest that this compound can interfere with the EMT process, potentially contributing to its antineoplastic activity by inhibiting cancer cell invasion and metastasis. nih.gov

Inhibition of DNA Topoisomerases I and II

While this compound has demonstrated a range of biological activities, specific studies detailing its direct inhibitory effects on DNA topoisomerases I and II are not extensively documented in the currently available research. The primary mechanisms of its anticancer effects appear to be centered around the induction of apoptosis and cell cycle arrest through various other signaling pathways.

Antitumor Effects in Xenograft Mouse Models of Breast Cancer

In a xenograft mouse model of breast cancer, treatment with this compound was found to inhibit tumor growth. mdpi.comnih.govresearchgate.net Specifically, in a study utilizing an MDA-MB-231 tumor mouse model, this compound treatment significantly inhibited tumor growth compared to the control group. mdpi.com Another study corroborated these findings, showing that this compound treatment inhibited tumor growth in a xenograft mouse model of breast cancer. nih.govresearchgate.net

Antiproliferative Effects on various Cancer Cell Lines

This compound has demonstrated significant antiproliferative and cytotoxic effects across a variety of cancer cell lines.

Breast Cancer: this compound has shown cytotoxic and antiproliferative actions in human breast cancer cell lines, including MDA-MB-231 and MCF-7. mdpi.comnih.govresearchgate.net It has been observed to reduce cell viability in a dose-dependent manner. ascopubs.org For instance, at a concentration of 70 µM, this compound led to approximately 40% cell death in MCF-7 cells and 25% in SKBR3 cells. researchgate.netascopubs.org The compound's effects appear to be selective for cancerous cells, as the normal human breast cell line HB4A was resistant to treatment. researchgate.netascopubs.org The p53 protein may play a role in the mechanism of action. researchgate.netascopubs.org

Gastric Cancer: Studies have indicated that this compound can induce genotoxicity, apoptosis, and cell cycle arrest in gastric cancer cells. nih.gov

Cervical Cancer (HeLa): this compound has exhibited cytotoxic effects against HeLa cells. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.gov The IC50 value for HeLa cells has been estimated at 0.74 M. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org An epimer of this compound also showed cytotoxic activity against HeLa cells with an IC50 value of 68.18 µg/mL. geneticsmr.orgnih.govnih.gov

B-lymphoma: While direct studies on B-lymphoma are limited, research on other lymphocytic tumor cell lines has shown that a related kaurane (B74193) compound exhibited moderate cytotoxic activity. geneticsmr.org

Glioblastoma: this compound has been shown to have considerable cytotoxic and anti-proliferative actions on the U87 human glioblastoma cell line in a dose- and time-dependent manner. nih.govscite.airesearchgate.net It has been found to induce apoptosis in these cells. nih.govresearchgate.net

PANC-1 (Pancreatic Cancer): this compound has demonstrated cytotoxic and antiproliferative activity against PANC-1 cells. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.govresearchgate.net The IC50 value for PANC-1 cells was estimated to be 0.52 M, indicating a potent effect. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org

HepG2 (Hepatocellular Carcinoma): Derivatives of this compound have been evaluated for their cytotoxicity against HepG2 tumor cells. geneticsmr.org

| Cell Line | Type of Cancer | Observed Effects | IC50 Values |

| MCF-7 | Breast Cancer | Reduced cell viability, induced apoptosis. mdpi.comnih.govresearchgate.netascopubs.org | ~40% death at 70 µM. researchgate.netascopubs.org |

| SKBR3 | Breast Cancer | Reduced cell viability. researchgate.netascopubs.org | ~25% death at 70 µM. researchgate.netascopubs.org |

| MDA-MB-231 | Breast Cancer | Enhanced cytotoxicity and caspase-3 activity. mdpi.comnih.gov | Not specified. |

| Gastric Cancer Cells | Gastric Cancer | Induced genotoxicity, apoptosis, and cell cycle arrest. nih.gov | Not specified. |

| HeLa | Cervical Cancer | Cytotoxic and antiproliferative effects. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.gov | 0.74 M cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org; 68.18 µg/mL (epimer). geneticsmr.orgnih.govnih.gov |

| U87 | Glioblastoma | Cytotoxic and antiproliferative actions, induced apoptosis. nih.govscite.airesearchgate.net | Significant at 50 µM and 70 µM. nih.gov |

| PANC-1 | Pancreatic Cancer | Cytotoxic and antiproliferative effects. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.orgnih.govresearchgate.net | 0.52 M. cabidigitallibrary.orgjournalejmp.comcabidigitallibrary.org |

| HepG2 | Hepatocellular Carcinoma | Cytotoxicity (derivatives). geneticsmr.org | Not specified. |

| B-16 | Murine Melanoma | Cytotoxic activity (epimer). geneticsmr.orgnih.govnih.gov | 59.41 µg/mL (epimer). geneticsmr.orgnih.gov |

Overcoming Radioresistance in Cancer Cell Lines

This compound has shown potential in overcoming radioresistance in breast cancer cells. mdpi.comnih.gov In radioresistant MDA-MB-231R and MCF-7R cells, the combination of this compound with radiation therapy enhanced the sensitivity of these cells to treatment. mdpi.comnih.govresearchgate.net This effect is associated with the upregulation of PPARγ and the modulation of epithelial-mesenchymal transition (EMT) markers. mdpi.comnih.gov

Antimicrobial Activities

Antibacterial Effects

This compound is recognized for its selective antibacterial activity, primarily against Gram-positive bacteria. nih.govwikipedia.orgthieme-connect.comresearchgate.netthieme-connect.com

Staphylococcus aureus: this compound has demonstrated activity against Staphylococcus aureus. nih.govbiorxiv.orgscielo.brbiorxiv.orgcjnmcpu.com The minimum inhibitory concentration (MIC) has been reported to be 150 μg/mL in one study and 125 μg/mL in another. cjnmcpu.comnih.gov

Staphylococcus epidermidis: This compound is also active against Staphylococcus epidermidis. biorxiv.orgbiorxiv.orgcjnmcpu.com A moderate activity was observed with a MIC value of 250 μg/mL. cjnmcpu.com

Streptococcus mutans: this compound has shown significant inhibitory effects against Streptococcus mutans, a key bacterium in the formation of dental caries. nih.govcabidigitallibrary.orgnih.govthieme-connect.de It has been found to inhibit the growth, acid production, and biofilm formation of S. mutans. researchgate.netnih.gov The growth and acid production were significantly inhibited at concentrations of 2–4 μg/mL and 4 μg/mL, respectively. nih.gov Biofilm formation was significantly inhibited at 3 μg/mL and completely inhibited at 4 μg/mL. nih.gov

| Gram-Positive Bacteria | Activity | MIC Values |

| Staphylococcus aureus | Active. nih.govbiorxiv.orgscielo.brbiorxiv.orgcjnmcpu.com | 125-150 µg/mL. cjnmcpu.comnih.gov |

| Staphylococcus epidermidis | Active. biorxiv.orgbiorxiv.orgcjnmcpu.com | 250 µg/mL. cjnmcpu.com |

| Streptococcus mutans | Active. nih.govcabidigitallibrary.orgnih.govthieme-connect.de | 2-4 µg/mL (growth inhibition). nih.gov |

Activity against Anaerobic Bacteria (e.g., Porphyromonas gingivalis)

This compound has demonstrated notable antibacterial activity against various anaerobic bacteria, particularly those implicated in oral and endodontic infections. Studies have highlighted its efficacy against Porphyromonas gingivalis, a key pathogen in periodontitis. Research has shown that both this compound and its sodium salt exhibit significant bactericidal action against P. gingivalis and Parvimonas micra. nih.gov The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against these bacteria were found to be low, indicating potent activity. nih.gov For instance, against a clinical isolate of P. gingivalis, the MBC was reported to be less than 10 μg/ml. nih.gov

Further investigations have explored the activity of this compound against a panel of bacteria associated with endodontic infections. In these studies, this compound displayed bactericidal effects and was also found to inhibit biofilm formation by at least 50% for all tested bacteria. nih.govtandfonline.com Time-kill assays revealed that the bactericidal kinetics of this compound are dependent on the specific bacterial species being evaluated. nih.gov For example, against P. micra, this compound was more effective than its sodium salt derivative. nih.gov The compound's activity extends to other anaerobic bacteria such as Propionibacterium acnes, Prevotella nigrescens, and Prevotella melaninogenica, where it also inhibited biofilm formation. tandfonline.com

Table 1: Antibacterial Activity of this compound against Anaerobic Bacteria

| Bacterium | Activity Type | Concentration / Value | Reference |

|---|---|---|---|

| Porphyromonas gingivalis | Bactericidal | MBC < 10 μg/ml | nih.gov |

| Porphyromonas gingivalis | Biofilm Inhibition | >50% inhibition at 12.5 µg/mL | tandfonline.com |

| Parvimonas micra | Bactericidal | MBC < 10 μg/ml | nih.gov |

| Propionibacterium acnes | Biofilm Inhibition | >50% inhibition at 3.12-12.5 µg/mL | tandfonline.com |

| Prevotella nigrescens | Biofilm Inhibition | >50% inhibition at 3.12-12.5 µg/mL | tandfonline.com |

| Prevotella melaninogenica | Biofilm Inhibition | >50% inhibition at 3.12-12.5 µg/mL | tandfonline.com |

Mechanisms Involving Interference with Bacterial Metabolism and Virulence Factor Expression

The antibacterial action of this compound is attributed to its ability to interfere with crucial bacterial processes, including metabolism and the expression of virulence factors. Proteomic analysis of Porphyromonas gingivalis treated with this compound suggested that the compound can disrupt bacterial metabolism and prevent the expression of virulence factors. nih.govscirp.org This anti-virulence activity is a key aspect of its mechanism, as it can neutralize the pathogen's ability to cause disease without necessarily killing the bacterium, which may reduce the selective pressure for resistance development.

In studies on Streptococcus mutans, another bacterium relevant to oral health, this compound was found to inhibit the expression of several genes associated with virulence. nih.govnih.gov Real-time PCR analysis showed a significant decrease in the expression of genes such as gtfB, gtfC, gbpB, spaP, brpA, relA, and vicR when S. mutans was treated with the compound. nih.gov These genes are involved in biofilm formation, adhesion, and acid tolerance, all of which are critical for the cariogenic potential of S. mutans. The downregulation of these virulence factors suggests a multi-target mechanism of action. nih.govufba.br It has been proposed that the lipophilic nature of diterpenes like this compound allows them to intercalate into the bacterial cell membrane's phospholipid bilayer, leading to disruption. ufba.br

Antifungal Effects (e.g., against Dermatophytes, Aspergillus nidulans)

This compound has also been investigated for its antifungal properties. It has shown activity against various dermatophytes, which are fungi that cause infections of the skin, hair, and nails. In one study, this compound isolated from Wedelia paludosa was active against Epidermophyton floccosum, Trichophyton rubrum, and Trichophyton mentagrophytes. ingentaconnect.comingentaconnect.comnih.gov The most significant activity was observed against E. floccosum. ingentaconnect.com Another study reported weak to moderate effects of this compound against T. rubrum and T. mentagrophytes. researchgate.net

Research on the filamentous fungus Aspergillus nidulans has provided further insights into the antifungal mechanism of this compound. It was found to exhibit fungistatic activity, causing damage to hyphal elongation and morphology. scirp.org The compound is thought to interfere with the intracellular calcium (Ca2+) gradient, a critical factor for fungal growth and development. scirp.org Furthermore, at certain concentrations, this compound has been shown to induce apoptosis in A. nidulans. researchgate.net

Table 2: Antifungal Activity of this compound

| Fungus | Activity Type | Concentration / Value | Reference |

|---|---|---|---|

| Epidermophyton floccosum | Antifungal | MIC = 50 μg/mL | ingentaconnect.com |

| Trichophyton rubrum | Antifungal | MIC = 100 μg/mL | ingentaconnect.com |

| Trichophyton mentagrophytes | Antifungal | MIC = 100 μg/mL | ingentaconnect.com |

| Trichophyton rubrum | Antifungal | IC50 = 70.8 μg/ml (weak) | researchgate.net |

| Trichophyton mentagrophytes | Antifungal | IC50 = 15.5 μg/ml (moderate) | researchgate.net |

| Aspergillus nidulans | Fungistatic | 0.3 mM | scirp.org |

| Aspergillus nidulans | Apoptosis Induction | 250 µg mL-1 | researchgate.net |

Antiparasitic Activities

This compound has demonstrated activity against Trypanosoma cruzi, the protozoan parasite that causes Chagas disease. ingentaconnect.comscielo.br In vitro studies have shown that this compound is active against the trypomastigote forms of the parasite. scielo.br However, a limitation noted in some studies was its lytic activity on red blood cells. scielo.br To address this and potentially enhance its therapeutic index, various derivatives of this compound have been synthesized and evaluated. tandfonline.comnih.govresearchgate.net Some of these semi-synthetic derivatives, such as certain esters and thiosemicarbazones, have shown increased antitrypanosomal activity compared to the parent compound, with some exhibiting reduced cytotoxicity. tandfonline.comnih.govresearchgate.net For example, an o-nitro-benzaldehyde-thiosemicarbazone derivative of this compound was found to be significantly more active than the parent compound, with an IC50 value of 2.0 μM. nih.gov

The leishmanicidal potential of this compound has been established in studies using Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. The compound exerts a direct effect on the promastigote forms of the parasite and is also effective against the intracellular amastigote forms within macrophages. nih.govresearchgate.net Research indicates that this compound is particularly active against the axenic amastigote forms, with a reported IC50 value of 4.0 µg/mL. researchgate.netscielo.br

The mechanism of its leishmanicidal action involves multiple pathways. This compound has been shown to cause a significant increase in the permeability of the parasite's plasma membrane and to induce mitochondrial membrane depolarization. researchgate.netscielo.br Furthermore, it can subvert the parasite's immune escape mechanism by re-establishing the production of nitric oxide (NO) in macrophages in a constitutive NO synthase (cNOS)-dependent manner. nih.gov This is coupled with an increased production of the pro-inflammatory cytokine IL-1β and the expression of the inflammasome component NLRP12, demonstrating that this compound can trigger a host-protective immune response against the parasite. nih.gov

This compound has also been identified as a potential antimalarial agent. Studies have demonstrated its in vitro activity against the chloroquine-resistant W2 clone of Plasmodium falciparum, the most virulent species causing malaria in humans. nih.govufba.brresearchgate.net The reported 50% inhibitory concentration (IC50) for this compound against this strain was 21.1 ± 3.3 μM. researchgate.netscielo.br Importantly, the compound showed low cytotoxicity against human cell lines, suggesting a favorable selectivity index. researchgate.netscielo.br The antiplasmodial activity of this compound has prompted further research into its derivatives to develop new and more potent antimalarial drugs. nih.govresearchgate.net While some derivatives have been synthesized, in some cases, the modifications did not lead to improved activity over the parent compound. researchgate.net

Antiviral Activities (e.g., Anti-HIV, SARS-CoV-2 RNA Synthesis Inhibition)

The antiviral properties of this compound have been a subject of recent scientific inquiry, with significant findings related to its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While some natural compounds like carnosic acid have been noted for their inhibitory effects on human immunodeficiency virus (HIV) protease, the primary focus of in-vitro research on this compound has been its impact on the SARS-CoV-2 replication cycle. nih.govresearchgate.net

Pre-clinical studies have identified this compound as a potent inhibitor of SARS-CoV-2 replication. frontiersin.orgnih.govwhiterose.ac.uk Research demonstrates that this tetracyclic diterpenoid impairs the post-entry stages of the viral life cycle. frontiersin.orgnih.gov Specifically, in a subgenomic replicon system, this compound was observed to decrease viral RNA synthesis in different cell lines. frontiersin.orgnih.govwhiterose.ac.uk Further investigations using an infectious virus showed a significant reduction in the release of new SARS-CoV-2 virions. frontiersin.orgnih.govwhiterose.ac.uk Molecular docking studies suggest that this compound may interact with SARS-CoV-2 proteases, such as PLpro and Mpro, thereby disrupting virion assembly and release. frontiersin.orgnih.gov This activity was found to be robust against variants of concern, including the Delta (B.1.617.2) and Omicron (BA.2) variants. frontiersin.orgnih.govwhiterose.ac.uk

| Virus | Model/System | Observed Effect | Potential Mechanism | Source |

|---|---|---|---|---|

| SARS-CoV-2 (including Delta and Omicron variants) | In-vitro (A549-AT and BHK-21 cells), Subgenomic Replicon System | Inhibition of viral replication, decreased viral RNA synthesis, and reduced virion release. High selective index of 16.1. | Impairment of post-entry replication steps; potential interaction with viral proteases (PLpro and Mpro). | frontiersin.orgnih.govwhiterose.ac.uk |

Analgesic and Antinociceptive Properties

This compound has demonstrated significant analgesic and antinociceptive properties in various pre-clinical pain models. nih.govsemanticscholar.org Its efficacy has been evaluated in both inflammatory and neuropathic pain scenarios, revealing complex mechanisms of action.

This compound consistently exhibits an analgesic effect in models of inflammatory pain. researchgate.netnih.gov Studies have shown that it dose-dependently inhibits nociception induced by chemical agents such as acetic acid and phenyl-p-benzoquinone. researchgate.netnih.gov Furthermore, it effectively reduces the nociceptive responses in both the neurogenic and inflammatory phases of the formalin test. researchgate.netnih.govmdpi.com

The mechanisms underlying its anti-inflammatory and analgesic effects are multifaceted. This compound has been shown to inhibit the production of pro-inflammatory and hyperalgesic cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). researchgate.netnih.gov A key aspect of its mechanism is the activation of the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP)-protein kinase G (PKG)-ATP-sensitive potassium (KATP) channel signaling pathway. researchgate.netnih.gov The analgesic effect of this compound was reversed by inhibitors of this pathway, confirming its dependence on this signaling cascade. nih.gov It also reduces mechanical hyperalgesia induced by inflammatory agents like carrageenan and Complete Freund's Adjuvant (CFA). researchgate.netnih.gov

| Inflammatory Pain Model | Observed Effect | Key Mechanism | Source |

|---|---|---|---|

| Acetic Acid-Induced Writhing | Dose-dependent inhibition of writhing response. | Inhibition of inflammatory mediators. | researchgate.netnih.gov |

| Formalin Test (Neurogenic and Inflammatory Phases) | Inhibition of paw licking time in both phases. | Inhibition of cytokine production (TNF-α, IL-1β) and activation of NO-cGMP-PKG-KATP pathway. | researchgate.netnih.govmdpi.com |

| Carrageenan-Induced Hyperalgesia | Inhibition of mechanical hyperalgesia. | Activation of NO-cGMP-PKG-KATP pathway. | nih.govnih.gov |

| Complete Freund's Adjuvant (CFA) | Inhibition of nociception and chronic inflammatory mechanical hyperalgesia. | Inhibition of cytokine production. | researchgate.netnih.gov |

The analgesic potential of this compound extends to neuropathic pain, a condition often resistant to standard anti-inflammatory drugs. nih.gov In a mouse model of neuropathic pain induced by chronic constriction injury (CCI) of the sciatic nerve, both acute and prolonged administration of this compound significantly inhibited mechanical hyperalgesia. nih.govdoaj.orgmdpi.com

The mechanism of action in neuropathic pain mirrors its effects in inflammatory models, centering on the activation of the NO/cGMP/PKG/ATP-sensitive potassium channel signaling pathway. nih.gov The analgesic effect was abolished when co-administered with inhibitors of this pathway, such as L-NAME (an NO synthase inhibitor) and glibenclamide (a KATP channel inhibitor). nih.gov Furthermore, this compound was found to reduce the activation of primary afferent sensory neurons in the dorsal root ganglia. nih.gov This was evidenced by a decrease in the colocalization of phosphorylated NF-κB (pNF-κB) with the neuronal marker NeuN, and an increase in the expression of neuronal nitric oxide synthase (nNOS). nih.gov These findings suggest that this compound promotes analgesia by activating a neuronal mechanism dependent on nNOS-derived NO, which silences nociceptive signaling. nih.gov

Other Pharmacological Activities in Pre-clinical Studies

This compound has been identified as a potent anticonvulsant agent in several pre-clinical models. researchgate.netunn.edu.ngtaylorandfrancis.com Bioactive-guided fractionation of extracts from plants like Annona senegalensis identified this compound as the active constituent responsible for anticonvulsant effects. researchgate.netunn.edu.ng

In studies using pentylenetetrazole (PTZ)-induced seizures in mice, this compound significantly and dose-dependently delayed the onset of myoclonic spasms and tonic-clonic seizures. researchgate.netunn.edu.ng It also demonstrated efficacy in the maximal electroshock seizure (MES) model. researchgate.net When tested against seizures induced by sudden cooling in amphibians, this compound was found to be highly potent, inhibiting the tonic hind-limb extension with an ED50 of 2.5 mg/kg, making it more potent than established anticonvulsant drugs like carbamazepine (B1668303), phenytoin, and valproic acid in this specific model. scielo.org Research also indicates that this compound can reduce the overexpression of hippocampal N-methyl-D-aspartate receptors (NMDARs) associated with seizures, suggesting a neuroprotective effect. sciety.org The proposed mechanism for its anticonvulsant action involves the enhancement of central inhibitory mechanisms, potentially mediated through the GABA-receptor chloride channel complex. taylorandfrancis.com

| Seizure Model | Animal | Observed Effect | Comparative Potency | Source |

|---|---|---|---|---|

| Pentylenetetrazole (PTZ)-Induced Seizures | Mice | Delayed onset of myoclonic and tonic-clonic seizures; increased seizure latency. | Comparable protection against mortality to diazepam at certain doses. | researchgate.netunn.edu.ng |

| Maximal Electroshock Seizure (MES) | Mice | Delayed onset of tonic-clonic seizures. | - | researchgate.net |

| Sudden Cooling-Induced Seizures | Amphibians | Inhibited tonic hind-limb extension. | 4-fold more potent than carbamazepine and phenytoin; 100-fold more potent than valproic acid. | scielo.org |